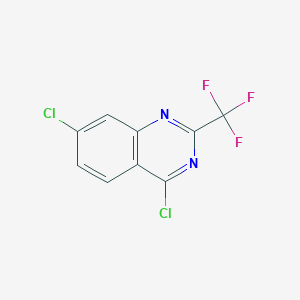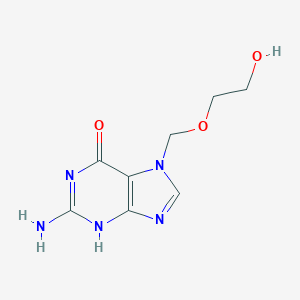
N7-((2-Hydroxyethoxy)methyl)guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N7-((2-Hydroxyethoxy)methyl)guanine” is a chemical compound with the molecular formula C8H11N5O3 . It is used in infectious disease research and is available for purchase from various chemical and analytical standards suppliers .
Synthesis Analysis
The synthesis of “N7-((2-Hydroxyethoxy)methyl)guanine” is complex and typically involves a series of chemical reactions . The starting materials are synthesized into 9-[(2-hydroxyethoxy)methyl]guanine, which is then purified and crystallized to obtain a high-purity product .科学的研究の応用
Antiviral Research
N7-[(2-Hydroxyethoxy)methyl)guanine: is a compound related to Aciclovir , an antiviral medication . It’s used as a reference material in the development of antiviral drugs, particularly those targeting herpesviruses. Researchers use it to study the efficacy and metabolism of potential antiviral agents.
Analytical Chemistry
As a certified reference material, this compound is crucial in analytical chemistry for ensuring the accuracy and reliability of analytical instruments . It helps in calibrating equipment and validating methodologies, which is essential for producing consistent and trustworthy data.
Biochemical Research
In biochemical research, N7-[(2-Hydroxyethoxy)methyl)guanine serves as a biochemical for proteomics studies . It’s used to understand protein interactions and functions, especially in the context of viral infections and the body’s response to such pathogens.
Impurity Profiling
This compound is identified as an impurity, specifically Aciclovir Impurity C . It’s used in pharmaceutical research to identify and quantify impurities in drug formulations, which is critical for drug safety and efficacy.
Drug Development
N7-[(2-Hydroxyethoxy)methyl)guanine: is utilized in the drug development process as a part of the synthesis of new compounds . Its structure serves as a building block for creating novel therapeutic agents, particularly in the realm of antiviral medications.
Molecular Biology
In molecular biology, this compound is used in the study of nucleic acid analogs . It helps in understanding the interactions between viral DNA and host cells, which is fundamental in developing strategies to inhibit viral replication.
Pharmacokinetics
The compound is instrumental in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs . It aids in predicting how drugs behave in the body, which is vital for dosage and administration guidelines.
Toxicology
Lastly, N7-[(2-Hydroxyethoxy)methyl)guanine is used in toxicological studies to assess the safety profile of new drugs . It helps determine the potential toxic effects and therapeutic index of compounds under development.
特性
IUPAC Name |
2-amino-7-(2-hydroxyethoxymethyl)-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJSSOYUBQMVHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)C(=O)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238674 |
Source


|
| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N7-((2-Hydroxyethoxy)methyl)guanine | |
CAS RN |
91702-61-3 |
Source


|
| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N7-((2-HYDROXYETHOXY)METHYL)GUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QK1Y89K2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


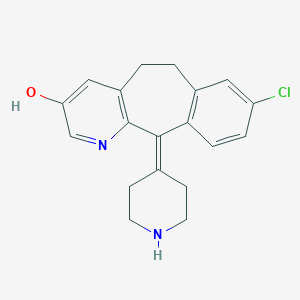

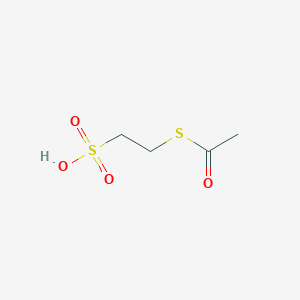
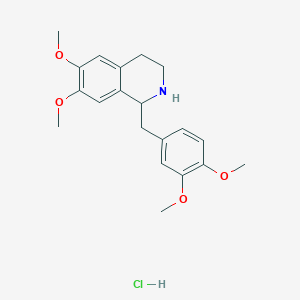
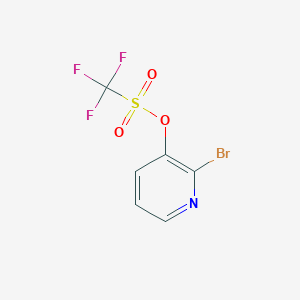

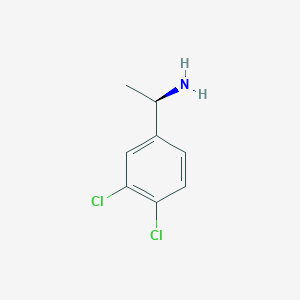

![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
